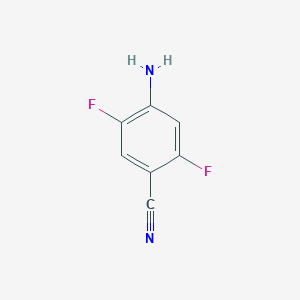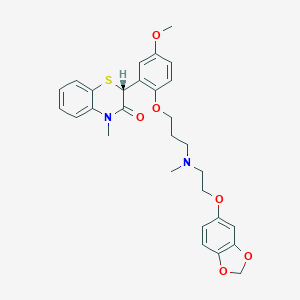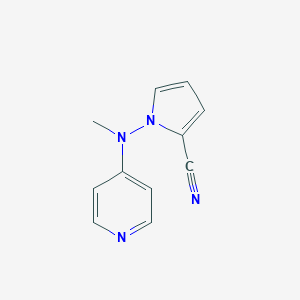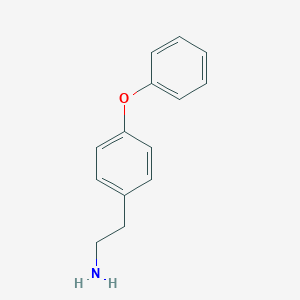
2-Oxazolidinone,4-(1-methylethyl)-5-(2-propenyl)-,(4S-trans)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxazolidinone,4-(1-methylethyl)-5-(2-propenyl)-,(4S-trans)-(9CI) is a chemical compound belonging to the oxazolidinone class. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a unique structure with an isopropyl group and an allyl group attached to the oxazolidinone ring, which may contribute to its distinct chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxazolidinone,4-(1-methylethyl)-5-(2-propenyl)-,(4S-trans)-(9CI) typically involves the cyclization of appropriate amino alcohols with carbonyl compounds. Common synthetic routes may include:
Cyclization of amino alcohols: Reacting an amino alcohol with a carbonyl compound under acidic or basic conditions to form the oxazolidinone ring.
Alkylation and allylation: Introducing the isopropyl and allyl groups through alkylation and allylation reactions using appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include:
Catalysts: Using catalysts to enhance reaction rates and selectivity.
Solvents: Selecting suitable solvents to dissolve reactants and facilitate the reaction.
Temperature and pressure control: Maintaining optimal temperature and pressure conditions to maximize yield.
Análisis De Reacciones Químicas
Types of Reactions
2-Oxazolidinone,4-(1-methylethyl)-5-(2-propenyl)-,(4S-trans)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The isopropyl and allyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution reagents: Such as halogens or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological molecules and potential as a biochemical tool.
Medicine: Investigating its potential as an antibiotic or other therapeutic agent.
Industry: Exploring its use in industrial processes, such as catalysis or material science.
Mecanismo De Acción
The mechanism of action of 2-Oxazolidinone,4-(1-methylethyl)-5-(2-propenyl)-,(4S-trans)-(9CI) involves its interaction with specific molecular targets. This may include:
Binding to enzymes or receptors: Inhibiting or modulating their activity.
Interfering with cellular processes: Affecting processes such as protein synthesis or cell division.
Pathways involved: The compound may influence various biochemical pathways, depending on its specific interactions.
Comparación Con Compuestos Similares
Similar Compounds
2-Oxazolidinone derivatives: Compounds with similar oxazolidinone structures but different substituents.
Other heterocyclic compounds: Such as imidazolidinones or thiazolidinones with similar ring structures.
Uniqueness
2-Oxazolidinone,4-(1-methylethyl)-5-(2-propenyl)-,(4S-trans)-(9CI) is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other oxazolidinone derivatives.
Propiedades
IUPAC Name |
(4S,5S)-4-propan-2-yl-5-prop-2-enyl-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-4-5-7-8(6(2)3)10-9(11)12-7/h4,6-8H,1,5H2,2-3H3,(H,10,11)/t7-,8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYBAKAACGGINQL-YUMQZZPRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(OC(=O)N1)CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1[C@@H](OC(=O)N1)CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














